(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid
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Description
“(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid” is a chemical compound with a molecular weight of 301.53 . Its IUPAC name is “(4-((tert-butoxycarbonyl)amino)-2-chloro-5-methoxyphenyl)boronic acid” and its InChI code is "1S/C12H17BClNO5/c1-12(2,3)20-11(16)15-9-6-8(14)7(13(17)18)5-10(9)19-4/h5-6,17-18H,1-4H3,(H,15,16)" .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its IUPAC name and InChI code . It contains a phenyl ring substituted with a tert-butoxycarbonyl amino group at the 4-position, a chloro group at the 2-position, and a methoxy group at the 5-position. The phenyl ring is also bonded to a boronic acid group .Chemical Reactions Analysis
Boronic acids and their derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Future Directions
The use of boronic acids and their derivatives in organic synthesis, particularly in cross-coupling reactions, is a topic of ongoing research . Future studies may explore new synthetic methods and applications for compounds like “(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid”.
Properties
IUPAC Name |
[2-chloro-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO5/c1-12(2,3)20-11(16)15-9-6-8(14)7(13(17)18)5-10(9)19-4/h5-6,17-18H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRJXQZFOCSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)NC(=O)OC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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